molecular formula C9H9FN2O B13946600 5-Amino-6-fluoro-1-methylindolin-2-one

5-Amino-6-fluoro-1-methylindolin-2-one

Cat. No.: B13946600
M. Wt: 180.18 g/mol
InChI Key: HUMYXUGSQRQMNZ-UHFFFAOYSA-N
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Description

5-Amino-6-fluoro-1,3-dihydro-1-methyl-2H-indol-2-one is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes an amino group, a fluorine atom, and a methyl group attached to the indole core. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-fluoro-1,3-dihydro-1-methyl-2H-indol-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the Fischer indole synthesis, where hydrazones react with acid catalysts under reflux conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-fluoro-1,3-dihydro-1-methyl-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

5-Amino-6-fluoro-1,3-dihydro-1-methyl-2H-indol-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-6-fluoro-1,3-dihydro-1-methyl-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-6-fluoro-1,3-dihydro-1-methyl-2H-indol-2-one stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H9FN2O

Molecular Weight

180.18 g/mol

IUPAC Name

5-amino-6-fluoro-1-methyl-3H-indol-2-one

InChI

InChI=1S/C9H9FN2O/c1-12-8-4-6(10)7(11)2-5(8)3-9(12)13/h2,4H,3,11H2,1H3

InChI Key

HUMYXUGSQRQMNZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=CC(=C(C=C21)F)N

Origin of Product

United States

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